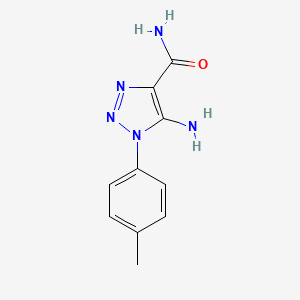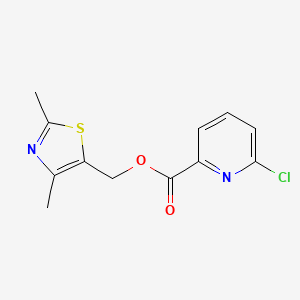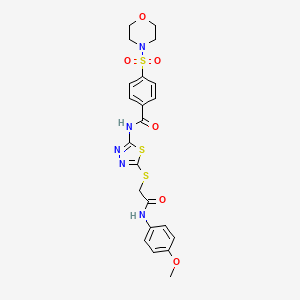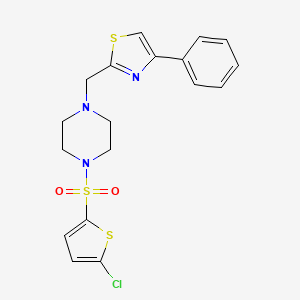![molecular formula C21H20N4O3S B2409319 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251695-40-5](/img/structure/B2409319.png)
4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide” is a complex organic compound. It contains several functional groups, including a carboxamide, an isothiazole ring, a pyridine ring, and a methoxybenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The compound contains several notable functional groups and structural features. The isothiazole and pyridine rings are aromatic heterocycles, which can participate in various chemical reactions. The carboxamide group could be involved in hydrogen bonding, affecting the compound’s solubility and reactivity .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide could undergo hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by its polar groups, and its stability could be influenced by the aromatic rings .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
The compound’s structure suggests potential anti-inflammatory properties. Researchers have synthesized related derivatives, such as (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, which serve as starting materials for novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These compounds have demonstrated potent anti-inflammatory activities both in vitro and in vivo. Their ability to modulate inflammatory pathways makes them promising candidates for drug development.
Antioxidant Properties
The same derivatives also exhibit promising antioxidant effects. They have been evaluated for their ability to scavenge free radicals, such as α, α-diphenyl-β-picrylhydrazyl (DPPH), and inhibit lipid peroxidation. Compound 1, in particular, shows hopeful antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative damage, making these derivatives relevant for potential therapeutic applications.
Nonlinear Optics
The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) is another derivative with interesting properties. Studies have confirmed its potential applications in nonlinear optics, specifically in second and third harmonic generation at different wavelengths . Nonlinear optical materials are essential for various technological applications, including laser systems and optical communication devices.
Plant Hormone Analog
Indole derivatives, including those related to our compound, have diverse biological and clinical applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. While our compound is not IAA, its indole moiety may have analogous effects in plant growth and development . Investigating its impact on plant physiology could reveal interesting insights.
Cytotoxic Activity
Pyridine derivatives, especially those containing heterocyclic nuclei, have shown potent pharmacological properties. Some exhibit cytotoxic activity, making them relevant in cancer research. Although our compound is not directly studied for this purpose, its pyridine component warrants further investigation in this context .
Drug Design and Optimization
Given the compound’s unique structure, it could serve as a scaffold for designing novel drugs. Medicinal chemists often modify existing molecules to enhance their efficacy, reduce side effects, or improve pharmacokinetics. Our compound’s thiazole and pyridine moieties offer exciting possibilities for drug optimization .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[(3-methoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-15-6-4-5-13(11-15)12-23-21(27)19-18(24-20(26)14-8-9-14)17(25-29-19)16-7-2-3-10-22-16/h2-7,10-11,14H,8-9,12H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKZHZLTOJZVIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)








![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)
